molecular formula C7H13NO B13009629 (3aR,7aR)-Octahydrofuro[3,2-b]pyridine

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine

Cat. No.: B13009629
M. Wt: 127.18 g/mol
InChI Key: GZJVTAUEKSQLNO-RNFRBKRXSA-N
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Description

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyridine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine

InChI

InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m1/s1

InChI Key

GZJVTAUEKSQLNO-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCO2)NC1

Canonical SMILES

C1CC2C(CCO2)NC1

Origin of Product

United States

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